molecular formula C7H13BrO2 B14358936 Acetic acid, bromo, 1,2-dimethylpropyl ester CAS No. 90380-57-7

Acetic acid, bromo, 1,2-dimethylpropyl ester

Cat. No.: B14358936
CAS No.: 90380-57-7
M. Wt: 209.08 g/mol
InChI Key: MXVRFFCHLDPUAW-UHFFFAOYSA-N
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Description

Acetic acid, bromo, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.081 . This compound is characterized by the presence of a bromo group attached to the acetic acid ester, which is further connected to a 1,2-dimethylpropyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bromo, 1,2-dimethylpropyl ester typically involves the esterification of bromoacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The crude product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products

    Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation: Products include carboxylic acids or ketones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, bromo, 1,2-dimethylpropyl ester is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

90380-57-7

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

3-methylbutan-2-yl 2-bromoacetate

InChI

InChI=1S/C7H13BrO2/c1-5(2)6(3)10-7(9)4-8/h5-6H,4H2,1-3H3

InChI Key

MXVRFFCHLDPUAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC(=O)CBr

Origin of Product

United States

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